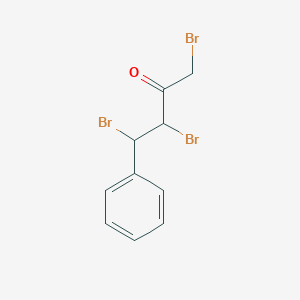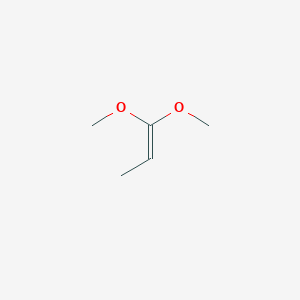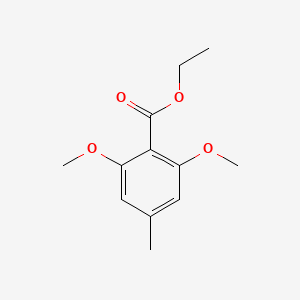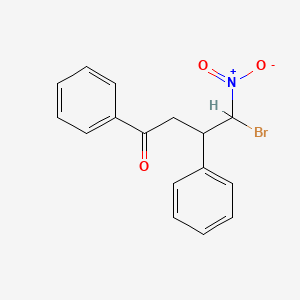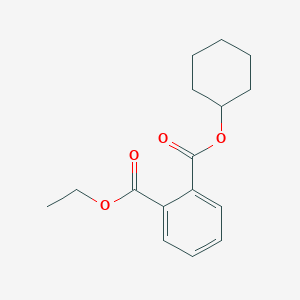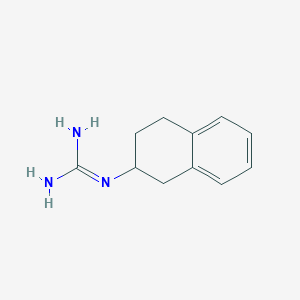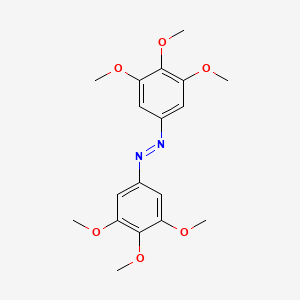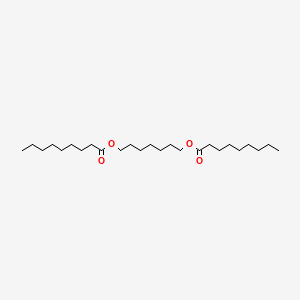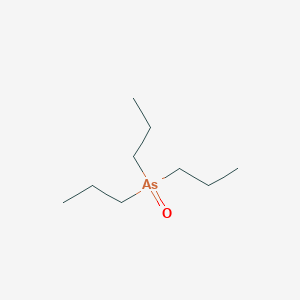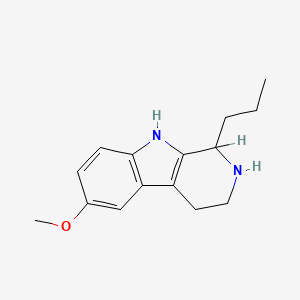
2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chlorinated nitrophenyl group, a sulfanyl group, a methoxy group, and a methyl group attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route involves the following steps:
Chlorination: The nitrobenzene derivative is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Thioether Formation: The chlorinated nitrobenzene is reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as distillation and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Tin(II) chloride, iron, hydrochloric acid, ethanol as a solvent.
Substitution: Sodium hydroxide, amines, alkoxides, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of reactive nitrogen species, which can induce oxidative stress and damage cellular structures.
類似化合物との比較
Similar Compounds
- **2-(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- **2-Chloro-1-methoxy-4-methylbenzene
- **2-Chloro-4-nitrophenol
Uniqueness
2-(2-Chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form stable intermediates during redox reactions. Additionally, the presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy and methyl) groups on the aromatic ring allows for fine-tuning of the compound’s reactivity and selectivity in various chemical processes.
特性
CAS番号 |
5465-70-3 |
|---|---|
分子式 |
C14H12ClNO3S |
分子量 |
309.8 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-3-5-12(19-2)14(7-9)20-13-6-4-10(16(17)18)8-11(13)15/h3-8H,1-2H3 |
InChIキー |
UUCONQBVTBNNEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
